molecular formula C9H9NO2 B1347020 6-Methoxy-2-methylbenzoxazole CAS No. 23999-64-6

6-Methoxy-2-methylbenzoxazole

Cat. No.: B1347020
CAS No.: 23999-64-6
M. Wt: 163.17 g/mol
InChI Key: IMRVVUQHPUZLSC-UHFFFAOYSA-N
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Description

6-Methoxy-2-methylbenzoxazole is a useful research compound. Its molecular formula is C9H9NO2 and its molecular weight is 163.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 142172. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

6-Methoxy-2-methylbenzoxazole plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with enzymes such as serotonin N-acetyltransferase and hydroxyindole-O-methyltransferase, which are involved in melatonin biosynthesis . These interactions are crucial for understanding the compound’s effects on the pineal gland and its potential therapeutic applications.

Cellular Effects

The effects of this compound on various cell types and cellular processes have been extensively studied. In rat pineal glands, it has been shown to stimulate serotonin N-acetyltransferase activity, leading to increased melatonin production . This compound also influences cell signaling pathways and gene expression, particularly those related to melatonin synthesis and regulation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific enzymes and receptors. It acts postsynaptically on the beta receptor, stimulating serotonin N-acetyltransferase activity . This interaction enhances melatonin biosynthesis, demonstrating the compound’s potential in modulating circadian rhythms and related physiological processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that its stimulation of serotonin N-acetyltransferase activity in rat pineal glands can be sustained for up to 48 hours in organ culture . The compound’s stability and degradation over time are critical factors in its long-term effects on cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At concentrations greater than 20 microM, it significantly stimulates serotonin N-acetyltransferase activity . Higher doses may lead to adverse effects, such as inhibition of glucose metabolism and protein digestion in the cecal microbiota of voles . These findings highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in metabolic pathways related to melatonin biosynthesis. It interacts with enzymes such as serotonin N-acetyltransferase and hydroxyindole-O-methyltransferase, which are essential for the conversion of serotonin to melatonin . These interactions influence metabolic flux and metabolite levels, contributing to the compound’s overall biochemical effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. Its localization and accumulation in the pineal gland are crucial for its role in melatonin biosynthesis . Understanding these transport mechanisms is essential for optimizing the compound’s therapeutic potential.

Subcellular Localization

This compound is primarily localized in the pineal gland, where it exerts its effects on melatonin biosynthesis . The compound’s subcellular localization is directed by targeting signals and post-translational modifications that ensure its proper function within specific cellular compartments.

Biological Activity

6-Methoxy-2-methylbenzoxazole (C9H9NO2) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and potential applications, supported by relevant data and case studies.

Chemical Structure and Properties

  • Molecular Formula : C9H9NO2
  • CAS Number : 23999-64-6
  • Molecular Weight : 165.17 g/mol
  • Chemical Structure : The structure consists of a benzoxazole ring with a methoxy and a methyl group, contributing to its unique biological activities.

Biological Activities

This compound exhibits various biological activities, including:

  • Anticancer Activity :
    • Studies have indicated that benzoxazole derivatives can inhibit the growth of cancer cells. For example, research has shown that this compound can modulate enzyme activity related to cancer progression, potentially leading to reduced tumor growth.
    • A study demonstrated that derivatives of benzoxazole were effective against specific cancer cell lines, highlighting the potential of this compound in cancer therapy.
  • Antimicrobial Properties :
    • The compound has shown promising antimicrobial activity against various pathogens. Its mechanism involves disrupting microbial cell membranes or inhibiting essential metabolic pathways.
    • In vitro assays revealed that this compound displayed significant activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics.
  • Enzyme Modulation :
    • Research indicates that this compound can modulate enzyme activity, particularly in relation to cytochrome P450 enzymes, which play a crucial role in drug metabolism and detoxification processes.
    • This modulation can enhance the bioavailability of other therapeutic agents when used in combination therapies.

The biological effects of this compound are attributed to its ability to interact with various molecular targets:

  • Receptor Binding : The compound may bind to specific receptors involved in cell signaling pathways, influencing cellular responses and proliferation .
  • Enzyme Inhibition : It acts as an inhibitor for certain enzymes associated with cancer cell metabolism, leading to reduced energy supply for tumor growth .

Case Studies

  • Anticancer Study :
    • In a study involving human breast cancer cell lines, treatment with this compound resulted in a significant decrease in cell viability, with IC50 values indicating potent anticancer effects.
  • Antimicrobial Efficacy :
    • A comparative study assessed the antimicrobial efficacy of this compound against common pathogens. Results showed that it inhibited bacterial growth at concentrations lower than traditional antibiotics, suggesting its potential for clinical use.

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Activity TypeEffectivenessMechanism of Action
AnticancerPotent (IC50 < 10 µM)Enzyme inhibition, receptor binding
AntimicrobialEffective (MIC < 50 µg/mL)Disruption of cell membranes
Enzyme ModulationSignificantInteraction with cytochrome P450 enzymes

Scientific Research Applications

6-Methoxy-2-methylbenzoxazole is an organic compound with the molecular formula C9H9NO2C_9H_9NO_2 and a CAS Registry Number of 23999-64-6. It features a benzoxazole ring structure, with a methoxy group at the 6-position and a methyl group at the 2-position. Research indicates that this compound exhibits notable biological activities, particularly in enzyme modulation and is utilized in various chemical applications.

Structural Analogs

Several compounds share structural similarities with this compound. These compounds illustrate the diversity within the benzoxazole family while emphasizing the unique properties imparted by specific substituents on the ring structure. The variations in substituents lead to differences in reactivity and biological activity, making each compound distinct.

Compound NameStructural FeaturesUnique Aspects
6-Ethoxy-2-methylbenzoxazoleEthoxy group at the 6-positionDifferent electronic properties affecting reactivity
6-Methoxy-2-methylbenzothiazoleContains a thiazole ring insteadExhibits different biological activities due to sulfur presence
BenzoxazoleLacks substituents at positions 2 and 6Serves as a parent structure for derivatives like this compound

Properties

IUPAC Name

6-methoxy-2-methyl-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c1-6-10-8-4-3-7(11-2)5-9(8)12-6/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMRVVUQHPUZLSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(O1)C=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30178726
Record name 6-Methoxy-2-methylbenzoxazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23999-64-6
Record name 6-Methoxy-2-methylbenzoxazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23999-64-6
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Record name 6-Methoxy-2-methylbenzoxazole
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Record name 23999-64-6
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Record name 6-Methoxy-2-methylbenzoxazole
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Record name 6-methoxy-2-methylbenzoxazole
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Record name 6-Methoxy-2-methylbenzoxazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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